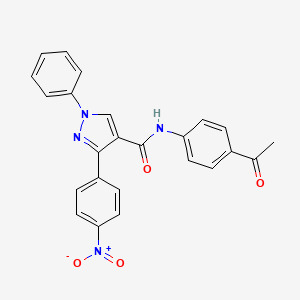

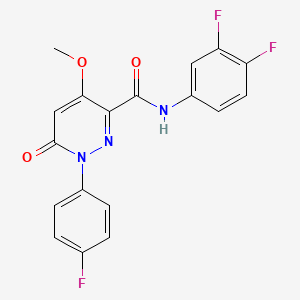

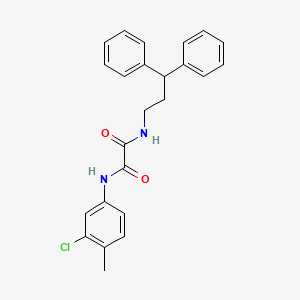

![molecular formula C15H26N2O7 B2728027 Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate CAS No. 2205334-86-5](/img/structure/B2728027.png)

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate is a chemical compound with the CAS Number: 2205334-86-5 . It has a molecular weight of 346.38 and a molecular formula of C15H26N2O7 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis

This compound has a boiling point of 364.4±42.0°C at 760 mmHg . Its physical form is solid , and it should be stored in a dark place, sealed in dry, at 2-8°C . The flash point is 174.2°C .Applications De Recherche Scientifique

Synthesis and Molecular Analysis

- Synthetic Pathways : The compound has been involved in synthetic pathways to create spirocyclic 3-oxotetrahydrofurans, which serve as precursors for biologically active heterocyclic compounds. One study detailed its reaction with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products due to its active methylene group (Moskalenko & Boev, 2012).

- Molecular Structure : Another research focused on its molecular structure, synthesized as a cyclic amino acid ester and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Development of Novel Compounds

- Spirolactams as Conformationally Restricted Pseudopeptides : Spirolactams derived from Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate were investigated for their use in peptide synthesis as constrained surrogates for dipeptides, showcasing their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

- Biologically Active Compounds Synthesis : Utilizing the compound as a building block, a study described the intermolecular Ugi reaction with gabapentin to produce novel classes of biologically active derivatives, highlighting the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Chemical Reactivity and Applications

- Nucleophilic Substitutions and Radical Reactions : Research on tert-butyl phenylazocarboxylates, related to the tert-butyl group's reactivity, shows its utility in nucleophilic substitutions and radical reactions, facilitating modifications through oxygenation, halogenation, and coupling processes, underscoring the versatility of the tert-butyl group in synthetic chemistry (Jasch, Höfling, & Heinrich, 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSWBRYTLRKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

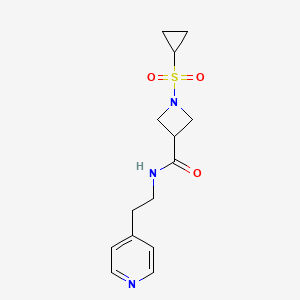

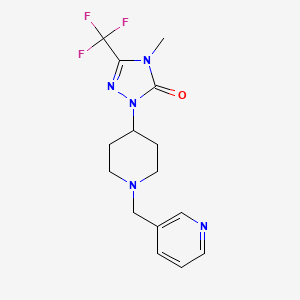

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

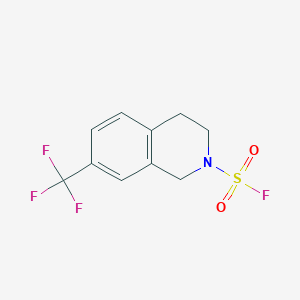

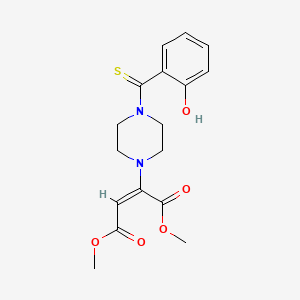

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

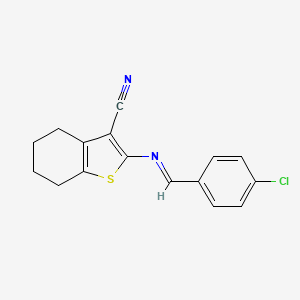

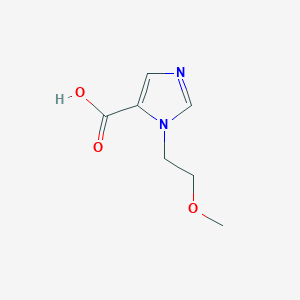

![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)